1-Piperidineethanol, 4-methyl-alpha-[(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]-
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Overview
Description
1-Piperidineethanol, 4-methyl-alpha-[(4-tricyclo[33113,7]dec-1-ylphenoxy)methyl]- is a complex organic compound with a unique structure that combines a piperidine ring, an ethanol group, and a tricyclic phenoxy moiety
Preparation Methods
The synthesis of 1-Piperidineethanol, 4-methyl-alpha-[(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]- typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Ethanol Group: This step often involves nucleophilic substitution reactions where an ethanol group is introduced to the piperidine ring.
Incorporation of the Tricyclic Phenoxy Moiety: This step may involve etherification reactions where the phenoxy group is attached to the piperidine-ethanol intermediate.
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Piperidineethanol, 4-methyl-alpha-[(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the piperidine ring or the phenoxy moiety.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperidineethanol, 4-methyl-alpha-[(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Piperidineethanol, 4-methyl-alpha-[(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The phenoxy moiety may enhance binding affinity and specificity, while the ethanol group can influence solubility and membrane permeability.
Comparison with Similar Compounds
Similar compounds include:
1-Piperidineethanol: Lacks the tricyclic phenoxy moiety, making it less complex and potentially less specific in its interactions.
4-Methylpiperidine: Does not have the ethanol group, affecting its solubility and reactivity.
Tricyclo[3.3.1.13,7]decane derivatives: These compounds share the tricyclic structure but lack the piperidine and ethanol functionalities.
The uniqueness of 1-Piperidineethanol, 4-methyl-alpha-[(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]- lies in its combination of these distinct structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
301676-13-1 |
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Molecular Formula |
C25H37NO2 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C25H37NO2/c1-18-6-8-26(9-7-18)16-23(27)17-28-24-4-2-22(3-5-24)25-13-19-10-20(14-25)12-21(11-19)15-25/h2-5,18-21,23,27H,6-17H2,1H3 |
InChI Key |
ZYDRSSLYIKMBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O |
Origin of Product |
United States |
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